molecular formula C19H21NO2 B324160 3,3-dimethyl-2-butanone O-(4-biphenylylcarbonyl)oxime

3,3-dimethyl-2-butanone O-(4-biphenylylcarbonyl)oxime

Cat. No.: B324160
M. Wt: 295.4 g/mol
InChI Key: OUTDSUCTRCQKCW-XSFVSMFZSA-N
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Description

3,3-Dimethyl-2-butanone O-([1,1’-biphenyl]-4-ylcarbonyl)oxime is a chemical compound with a complex structure, combining elements of both ketones and oximes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2-butanone O-([1,1’-biphenyl]-4-ylcarbonyl)oxime typically involves the reaction of 3,3-dimethyl-2-butanone with hydroxylamine hydrochloride to form the oxime. This intermediate is then reacted with 4-biphenylcarbonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-butanone O-([1,1’-biphenyl]-4-ylcarbonyl)oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The biphenylcarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-2-butanone O-([1,1’-biphenyl]-4-ylcarbonyl)oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-butanone O-([1,1’-biphenyl]-4-ylcarbonyl)oxime involves its interaction with molecular targets such as enzymes and metal ions. The oxime group can coordinate with metal ions, inhibiting the activity of metalloenzymes. Additionally, the biphenylcarbonyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-2-butanone: A simpler ketone without the oxime and biphenylcarbonyl groups.

    Pinacolone oxime: Similar structure but lacks the biphenylcarbonyl group.

    4-Biphenylcarbonyl chloride: A precursor used in the synthesis of the target compound.

Uniqueness

3,3-Dimethyl-2-butanone O-([1,1’-biphenyl]-4-ylcarbonyl)oxime is unique due to the presence of both the oxime and biphenylcarbonyl groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs .

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

[(E)-3,3-dimethylbutan-2-ylideneamino] 4-phenylbenzoate

InChI

InChI=1S/C19H21NO2/c1-14(19(2,3)4)20-22-18(21)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-13H,1-4H3/b20-14+

InChI Key

OUTDSUCTRCQKCW-XSFVSMFZSA-N

Isomeric SMILES

C/C(=N\OC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C(C)(C)C

SMILES

CC(=NOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C(C)(C)C

Canonical SMILES

CC(=NOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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